molecular formula C20H20 B3250831 D2 C20 Triaromatic sterane CAS No. 205529-79-9

D2 C20 Triaromatic sterane

Cat. No.: B3250831
CAS No.: 205529-79-9
M. Wt: 262.4 g/mol
InChI Key: LMBRVEKVXRTMGS-OMSWUCEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D2 C20 Triaromatic Sterane is a chemical compound with the molecular formula C20H18D2. It is a type of sterane, which is a class of organic molecules that are derived from steroids. Steranes are commonly found in geological samples and are used as biomarkers in petroleum exploration .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D2 C20 Triaromatic Sterane typically involves the hydrogenation of aromatic hydrocarbons under specific conditions. The process may include the use of catalysts such as palladium on carbon (Pd/C) and deuterium gas (D2) to introduce deuterium atoms into the molecule. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert oxidized derivatives back to the parent compound.

    Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (chlorine, bromine), organometallic compounds

Major Products Formed:

Scientific Research Applications

D2 C20 Triaromatic Sterane has several applications in scientific research:

Mechanism of Action

The mechanism of action of D2 C20 Triaromatic Sterane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

    C20 Triaromatic Sterane: Similar in structure but without deuterium atoms.

    C21 Triaromatic Sterane: Contains an additional carbon atom in the structure.

    C19 Triaromatic Sterane: Contains one less carbon atom in the structure.

Uniqueness: D2 C20 Triaromatic Sterane is unique due to the presence of deuterium atoms, which can influence its chemical and physical properties. This makes it a valuable compound for studies involving isotopic labeling and tracing .

Properties

IUPAC Name

(17S)-15,16-dideuterio-17-ethyl-17-methyl-15,16-dihydrocyclopenta[a]phenanthrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20/c1-3-20(2)13-12-18-17-9-8-14-6-4-5-7-15(14)16(17)10-11-19(18)20/h4-11H,3,12-13H2,1-2H3/t20-/m0/s1/i12D,13D/t12?,13?,20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBRVEKVXRTMGS-OMSWUCEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC2=C1C=CC3=C2C=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1C([C@](C2=C1C3=C(C=C2)C4=CC=CC=C4C=C3)(C)CC)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D2 C20 Triaromatic sterane
Reactant of Route 2
D2 C20 Triaromatic sterane
Reactant of Route 3
D2 C20 Triaromatic sterane
Reactant of Route 4
D2 C20 Triaromatic sterane
Reactant of Route 5
D2 C20 Triaromatic sterane
Reactant of Route 6
D2 C20 Triaromatic sterane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.